

Application Notes and Protocols: ReN001 in Primary Mitochondrial Myopathy (PMM) Research

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Compound of Interest		
Compound Name:	ReN001	
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Abstract

ReN001 (also known as mavodelpar) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR δ).[1][2] It was investigated as a potential therapeutic agent for primary mitochondrial myopathy (PMM), a group of genetic disorders characterized by impaired mitochondrial function and energy production.[1][2] The therapeutic rationale was based on the hypothesis that activation of PPAR δ would stimulate mitochondrial biogenesis and enhance fatty acid oxidation, thereby compensating for the underlying mitochondrial defects in PMM patients.[3][4] Preclinical studies in mouse models suggested that mavodelpar increased the expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[3] However, the clinical development program for **ReN001** in PMM was discontinued after the pivotal Phase 2b STRIDE study failed to meet its primary and secondary efficacy endpoints.[1][2] These application notes provide an overview of the preclinical rationale, clinical trial designs, and relevant experimental protocols for the study of **ReN001** and other PPAR δ agonists in the context of PMM research.

Introduction

Primary mitochondrial myopathies (PMM) are a heterogeneous group of debilitating genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA)

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that impair the function of the mitochondrial respiratory chain.[1] This leads to deficient ATP production, particularly in tissues with high energy demand such as skeletal muscle, brain, and heart.[1] Clinical manifestations in PMM patients include severe muscle weakness, exercise intolerance, and fatigue.[1] Currently, there are no approved disease-modifying therapies for PMM.

ReN001 (mavodelpar) is a selective PPARδ agonist.[1][2] PPARδ is a nuclear receptor that plays a key role in the regulation of cellular metabolism. Its activation is known to promote the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation, largely through the coactivator PGC-1α.[5] The therapeutic hypothesis for **ReN001** in PMM was that by stimulating these pathways, it could increase the number and function of mitochondria, thereby improving muscle performance and alleviating symptoms.

While preclinical data in mouse models were promising, the pivotal STRIDE clinical trial in adult PMM patients did not demonstrate a significant improvement in the primary endpoint, the 12-minute walk test (12MWT), or key secondary endpoints related to fatigue.[1][2] Consequently, the development of mavodelpar for PMM has been halted.[1] This document serves as a resource for researchers interested in the PPAR δ pathway for mitochondrial diseases, providing context from the **ReN001** studies and detailed protocols for further investigation.

Data Presentation Preclinical Data

Quantitative data from the preclinical studies of **ReN001** in mouse models of PMM have not been extensively published. However, a poster presentation at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting in 2023 described qualitative findings.[3]

Table 1: Summary of Preclinical Findings for **ReN001** in a Mouse Model of Mitochondrial Myopathy



Parameter	Observation	Reported At
Gene Expression		
Fatty Acid Metabolism	Increased	SIMD 2023[3]
Oxidative Phosphorylation	Increased	SIMD 2023[3]
Mitochondrial Biogenesis	Increased	SIMD 2023[3]
Mitochondrial Function		
Fatty Acid Metabolism	Increased	SIMD 2023[3]

Clinical Trial Data

The pivotal STRIDE (NCT04535609) and other clinical trials of **ReN001** in PMM were terminated or suspended due to a lack of efficacy.[1][2] While the trials did not meet their endpoints, the design and outcome measures are valuable for future clinical research in PMM. Specific quantitative data from these trials have not been publicly released. The following tables outline the key efficacy endpoints that were assessed.

Table 2: Primary and Secondary Endpoints for the STRIDE (NCT04535609) Clinical Trial

Endpoint Type	Endpoint	Time Frame
Primary	Change from Baseline in the 12-Minute Walk Test (12MWT)	24 Weeks
Secondary	Change from Baseline in the PROMIS® Short Form Fatigue 13a Score	24 Weeks

Table 3: Exploratory Endpoints for the STRIDE (NCT04535609) Clinical Trial



Endpoint
Modified Fatigue Impact Scale (MFIS)
Patient Global Impression of Change (PGIC)
Patient Global Impression of Severity (PGIS)
30-Second Sit-To-Stand (30STS) Test
Brief Pain Inventory (BPI)
36-Item Health Survey (SF-36)
Work Productivity and Activity Impairment Questionnaire: Specific Health Problem (WPAI:SHP)
Pedometer Step Count

Experimental Protocols

The following are representative protocols for the in vitro and in vivo study of PPAR δ agonists like **ReN001** in the context of PMM research.

In Vitro Protocol: Assessing the Effect of a PPARδ Agonist on Mitochondrial Biogenesis and Function in PMM Patient-Derived Myoblasts

- · Cell Culture:
 - Culture PMM patient-derived myoblasts and healthy control myoblasts in a suitable growth medium (e.g., DMEM supplemented with 20% fetal bovine serum, 1% penicillinstreptomycin, and essential amino acids) at 37°C in a humidified atmosphere of 5% CO2.
 - Differentiate myoblasts into myotubes by switching to a differentiation medium (e.g.,
 DMEM with 2% horse serum) for 5-7 days.
- Treatment with PPARδ Agonist:
 - Prepare a stock solution of the PPARδ agonist (e.g., ReN001) in a suitable solvent (e.g., DMSO).



- \circ Treat differentiated myotubes with the PPAR δ agonist at various concentrations (e.g., 10 nM, 100 nM, 1 μ M) or with vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- Assessment of Mitochondrial Biogenesis:
 - Gene Expression Analysis (qPCR):
 - Isolate total RNA from treated and control myotubes using a commercial kit.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative PCR using primers for key mitochondrial biogenesis genes: PGC-1α, NRF1, TFAM.
 - Normalize expression to a housekeeping gene (e.g., GAPDH).
 - Mitochondrial DNA (mtDNA) Content:
 - Isolate total DNA from treated and control myotubes.
 - Perform qPCR using primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
 - Calculate the ratio of mitochondrial to nuclear DNA.
- Assessment of Mitochondrial Function:
 - Oxygen Consumption Rate (OCR) Measurement:
 - Seed myotubes in a Seahorse XF cell culture microplate.
 - Treat with the PPARδ agonist as described above.
 - Measure basal OCR and OCR after sequential injections of oligomycin, FCCP, and rotenone/antimycin A using a Seahorse XF Analyzer.
 - Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.



- Mitochondrial Membrane Potential (ΔΨm) Assay:
 - Stain treated and control myotubes with a potentiometric dye such as TMRM or JC-1.
 - Analyze fluorescence intensity using a fluorescence microscope or a flow cytometer. A
 decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM
 fluorescence indicates depolarization.

In Vivo Protocol: Evaluating the Efficacy of a PPAR δ Agonist in a Mouse Model of Mitochondrial Myopathy

- Animal Model:
 - Use a relevant mouse model of mitochondrial myopathy (e.g., a knock-out model for a specific mitochondrial protein).
 - House animals under standard conditions with ad libitum access to food and water.
- Drug Administration:
 - Administer the PPARδ agonist (e.g., ReN001) or vehicle control to the mice via a suitable route (e.g., oral gavage) at a predetermined dose and frequency for a specified duration (e.g., 4-8 weeks).
- Functional Assessment:
 - Exercise Endurance:
 - Perform treadmill running tests at baseline and at the end of the treatment period.
 - Measure the total distance run and the time to exhaustion.
 - Muscle Strength:
 - Measure grip strength using a grip strength meter at baseline and at the end of the treatment period.
- Tissue Collection and Analysis:



- At the end of the study, euthanize the mice and collect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and heart tissue.
- · Histology:
 - Perform H&E staining to assess muscle fiber morphology.
 - Perform succinate dehydrogenase (SDH) and cytochrome c oxidase (COX) staining to identify ragged-red fibers and COX-deficient fibers.
- Biochemical Assays:
 - Isolate mitochondria from fresh tissue.
 - Measure the activity of individual respiratory chain complexes using spectrophotometric assays.
- Gene and Protein Expression:
 - Analyze the expression of key genes and proteins related to mitochondrial biogenesis and function (e.g., PGC-1α, NRF1, TFAM, OXPHOS subunits) using qPCR and Western blotting.

Visualizations

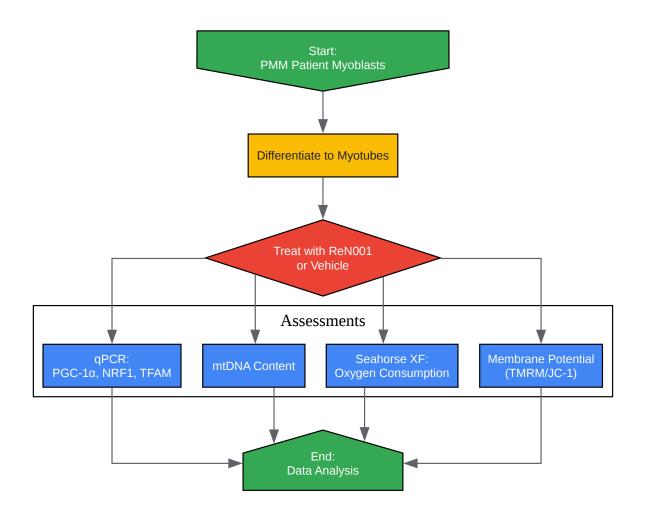




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Caption: Proposed signaling pathway of ReN001 (mavodelpar) in muscle cells.





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Caption: Experimental workflow for in vitro testing of **ReN001**.

Conclusion

ReN001 (mavodelpar) represented a rational therapeutic approach for PMM by targeting the PPAR δ pathway to enhance mitochondrial biogenesis and function. While preclinical studies in animal models provided proof-of-concept, the compound ultimately failed to demonstrate clinical benefit in PMM patients in the STRIDE trial. The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and may include the complexity of mitochondrial diseases, the specific patient population studied, and the endpoints used.



Despite the negative outcome of the ReN001 clinical program, the research provides valuable insights for the field. The PPAR δ pathway remains a target of interest for metabolic and muscle disorders. The detailed clinical trial designs and the array of functional and patient-reported outcomes utilized in the STRIDE study can serve as a blueprint for future therapeutic development in PMM. The protocols outlined in these notes provide a framework for researchers to continue exploring PPAR δ agonists and other potential therapeutic strategies for these devastating diseases. Further research is warranted to understand the full potential and limitations of modulating this pathway in the context of mitochondrial dysfunction.

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